molecular formula C10H14ClNO2S B2910115 3-Phenylthiomorpholine 1,1-dioxide hydrochloride CAS No. 2172039-08-4

3-Phenylthiomorpholine 1,1-dioxide hydrochloride

Cat. No. B2910115
M. Wt: 247.74
InChI Key: JRXAGQHYSYKHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylthiomorpholine 1,1-dioxide hydrochloride, also known as PTM, is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a sulfur atom, a nitrogen atom, and a six-membered ring. PTM has been found to have a variety of biochemical and physiological effects, making it a useful tool for researchers in many fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Phenylthiomorpholine 1,1-dioxide hydrochloride involves the reaction of phenylthiomorpholine with hydrogen peroxide in the presence of a catalyst to form 3-Phenylthiomorpholine 1-oxide, which is then reacted with hydrochloric acid to form the final product.

Starting Materials
Phenylthiomorpholine, Hydrogen peroxide, Catalyst, Hydrochloric acid

Reaction
Step 1: Phenylthiomorpholine is reacted with hydrogen peroxide in the presence of a catalyst to form 3-Phenylthiomorpholine 1-oxide., Step 2: The resulting 3-Phenylthiomorpholine 1-oxide is then reacted with hydrochloric acid to form 3-Phenylthiomorpholine 1,1-dioxide hydrochloride.

Mechanism Of Action

The exact mechanism of action of 3-Phenylthiomorpholine 1,1-dioxide hydrochloride is not fully understood, but it is believed to work by binding to specific receptors in the body. 3-Phenylthiomorpholine 1,1-dioxide hydrochloride has been shown to interact with the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. It may also affect the activity of certain ion channels, which can have a variety of physiological effects.

Biochemical And Physiological Effects

3-Phenylthiomorpholine 1,1-dioxide hydrochloride has been found to have a variety of biochemical and physiological effects, making it a useful tool for researchers in many fields. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain. 3-Phenylthiomorpholine 1,1-dioxide hydrochloride has also been found to have anticonvulsant properties, suggesting that it may be useful in the treatment of epilepsy.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Phenylthiomorpholine 1,1-dioxide hydrochloride in lab experiments is its wide range of effects on the body. This makes it a useful tool for studying a variety of physiological processes. Additionally, 3-Phenylthiomorpholine 1,1-dioxide hydrochloride is relatively easy to synthesize and purify, making it readily available for researchers.
One limitation of 3-Phenylthiomorpholine 1,1-dioxide hydrochloride is that its exact mechanism of action is not fully understood. This can make it difficult to interpret results from experiments using 3-Phenylthiomorpholine 1,1-dioxide hydrochloride. Additionally, 3-Phenylthiomorpholine 1,1-dioxide hydrochloride has been found to have some toxic effects at high doses, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 3-Phenylthiomorpholine 1,1-dioxide hydrochloride. One area of interest is its potential use as a treatment for conditions such as arthritis and chronic pain. Additionally, 3-Phenylthiomorpholine 1,1-dioxide hydrochloride may be useful in the development of new drugs that target specific receptors in the body. Further research is also needed to fully understand the mechanism of action of 3-Phenylthiomorpholine 1,1-dioxide hydrochloride and its effects on the body.

Scientific Research Applications

3-Phenylthiomorpholine 1,1-dioxide hydrochloride has been used in numerous scientific studies, particularly in the field of pharmacology. It has been found to have a variety of effects on the body, including anti-inflammatory, analgesic, and anticonvulsant properties. 3-Phenylthiomorpholine 1,1-dioxide hydrochloride has also been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme function.

properties

IUPAC Name

3-phenyl-1,4-thiazinane 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c12-14(13)7-6-11-10(8-14)9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXAGQHYSYKHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(N1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylthiomorpholine 1,1-dioxide hydrochloride

CAS RN

2172039-08-4
Record name 3-phenyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
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